molecular formula C4H4N2OS B1525658 Oxazole-5-carbothioamide CAS No. 885274-32-8

Oxazole-5-carbothioamide

Cat. No. B1525658
CAS RN: 885274-32-8
M. Wt: 128.15 g/mol
InChI Key: TULKTUDUXQCDLC-UHFFFAOYSA-N
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Description

Oxazole-5-carbothioic acid amide, also known as Oxazole-5-carbothioamide, is a compound with the molecular formula C4H4N2OS . It has a molecular weight of 128.15 .


Synthesis Analysis

The synthesis of oxazole-based molecules, including this compound, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy is one of the most appropriate for preparing oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .


Chemical Reactions Analysis

Oxazole compounds, including this compound, can undergo various chemical reactions. For instance, they can participate in electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .


Physical And Chemical Properties Analysis

This compound is a yellow solid .

Scientific Research Applications

Synthesis and Derivative Formation

Oxazole-5-carbothioamide, a compound with a diverse array of applications in scientific research, has been extensively studied for its synthesis and derivative formation capabilities. For instance, Ceylan et al. (2016) explored the synthesis of novel antimicrobial 1,2,4-triazole derivatives containing a nalidixic acid skeleton. They investigated the conversion of carbothioamides to various derivatives, demonstrating the versatility of this compound in creating compounds with potential antimicrobial activity (Ceylan et al., 2016). Similarly, Ilkin et al. (2020) conducted research on the Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides, leading to the synthesis of new derivatives. This study highlights the compound's reactivity and potential in the creation of novel chemical entities (Ilkin et al., 2020).

Antimicrobial Applications

Research has shown that derivatives of this compound possess antimicrobial properties. In the study by Ceylan et al. (2016), compounds derived from this compound were screened for their antimicrobial activity, indicating the compound's potential use in developing new antimicrobial agents (Ceylan et al., 2016). Furthermore, Sriram et al. (2010) synthesized 5-nitrothiazolylthiosemicarbazones from this compound and evaluated their antimycobacterial activity against various mycobacterial species, suggesting its potential in treating tuberculosis (Sriram et al., 2010).

Coordination Chemistry and Catalysis

This compound also plays a significant role in coordination chemistry and catalysis. Gómez et al. (1999) reviewed the use of oxazoline ligands, closely related to this compound, in transition metal-catalyzed asymmetric organic syntheses, highlighting its importance in catalysis and synthetic chemistry (Gómez et al., 1999).

Anticancer Research

This compound derivatives have been explored for their potential in anticancer research. Chiacchio et al. (2020) reviewed the use of oxazole-based compounds, including derivatives of this compound, in anticancer research. They emphasized the compound's ability to interact with various enzymes and receptors, making it a valuable target in the discovery of new anticancer drugs (Chiacchio et al., 2020).

Mechanism of Action

While the specific mechanism of action for Oxazole-5-carbothioamide is not mentioned in the search results, oxazole-based molecules are known to bind with a widespread spectrum of receptors and enzymes in biological systems through various non-covalent interactions .

Future Directions

Oxazole-based molecules, including Oxazole-5-carbothioamide, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The aim is to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .

properties

IUPAC Name

1,3-oxazole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULKTUDUXQCDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693297
Record name 1,3-Oxazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885274-32-8
Record name 1,3-Oxazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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